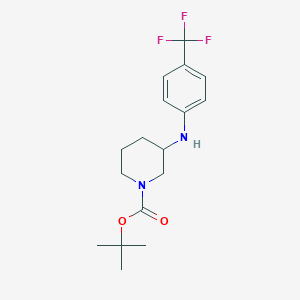

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is an organic compound with the molecular formula C16H23F3N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a trifluoromethyl group attached to a phenyl ring, which is further connected to the piperidine ring via an amino linkage. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine can be synthesized through a multi-step process:

Formation of the Intermediate: The synthesis begins with the preparation of 3-(4-trifluoromethyl-phenylamino)-piperidine. This can be achieved by reacting 4-trifluoromethylaniline with 3-chloropiperidine under basic conditions.

Protection of the Amine Group: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Deprotected Amine: Removal of the Boc group yields 3-(4-trifluoromethyl-phenylamino)-piperidine.

Wissenschaftliche Forschungsanwendungen

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

- 1-Boc-3-(4-trifluoromethyl-phenylamino)-azetidine

- 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine

Comparison:

- Structural Differences: While 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has a six-membered piperidine ring, the similar compounds have different ring sizes (azetidine with a four-membered ring and pyrrolidine with a five-membered ring).

- Reactivity: The ring size can influence the reactivity and stability of the compounds. For example, azetidines are generally more strained and reactive compared to piperidines.

- Applications: The unique structural features of this compound make it particularly suitable for certain applications, such as the synthesis of specific pharmaceuticals, where the piperidine ring is preferred for its stability and conformational properties.

Biologische Aktivität

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a trifluoromethyl-phenylamino group at the 3-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the Boc group stabilizes it during biological assays.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are crucial for cell signaling pathways. For example, it inhibits topoisomerases involved in DNA regulation, leading to apoptosis in cancer cells .

- Cellular Effects : In vitro studies indicate that this compound induces apoptosis through caspase activation in various cancer cell lines, suggesting a mechanism for its anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast) | 0.126 | Strong inhibition of cell proliferation |

| Study 2 | MCF10A (Non-cancer) | 2.5 | Minimal effect, indicating selectivity |

| Study 3 | Various Cancer Lines | Variable (0.87–12.91) | Induced apoptosis via caspase activation |

Case Study 1: Anticancer Activity

In a study evaluating the compound's effects on breast cancer cell lines, it was found that this compound exhibited a significant inhibitory effect on MDA-MB-231 cells with an IC50 value of 0.126 μM. This selective action suggests potential for therapeutic use in treating triple-negative breast cancer .

Case Study 2: Mechanistic Insights

Further research indicated that this compound interacts with cellular pathways by inhibiting topoisomerases, which are essential for DNA replication and repair. This inhibition leads to increased levels of DNA damage and subsequent apoptosis in cancer cells .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is primarily metabolized by cytochrome P450 enzymes in the liver. Its lipophilicity allows for passive diffusion across cell membranes, facilitating distribution throughout tissues .

Eigenschaften

IUPAC Name |

tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOAWCGGUDAFMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462826 |

Source

|

| Record name | SBB056086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816468-50-5 |

Source

|

| Record name | SBB056086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.